Solnatide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

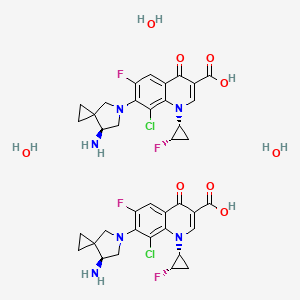

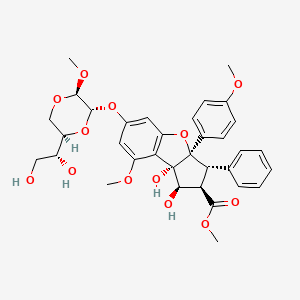

Solnatide is a synthetic peptide mimicking the lectin-like domain of TNF.

Aplicaciones Científicas De Investigación

1. Therapeutic Activity in Pulmonary Edema

Solnatide has demonstrated significant therapeutic activity in a rat model of pulmonary edema induced by acute hypobaric hypoxia and exercise. This synthetic peptide reduces extravascular lung water, blunts reactive oxygen species production, and improves lung function by directly activating the epithelial sodium channel (ENaC). It effectively reduced pulmonary edema, increased occludin expression, and improved gas-blood barrier function in rats exposed to a high-altitude hypoxic environment, providing a rationale for clinical application in patients with pulmonary edema and exposure to high-altitude hypoxia (Zhou et al., 2017).

2. Restoration of ENaC Function in Pseudohypoaldosteronism Type 1B

Solnatide and its congener AP318 have shown the ability to activate ENaC in various studies. Their potential to restore the function of ENaC carrying mutations that cause pseudohypoaldosteronism type 1B (PHA1B), a rare salt-wasting syndrome, has been investigated. Regardless of the mechanism leading to loss-of-function in ENaC mutations, solnatide and AP318 restored ENaC function up to or even higher than wild type levels, making them promising candidates for treating PHA1B (Willam et al., 2017).

3. Glycosylation-Dependent Activation of ENaC

Solnatide's activation of ENaC involves a glycosylation-dependent mechanism. This study identified crucial residues for interaction with solnatide within the extracellular loop of the ENaC. The findings delineate an N-glycan dependent interaction between the TIP-peptide and ENaC, leading to normalization of both sodium and fluid absorption in edematous alveoli (Shabbir et al., 2015).

4. TNF Lectin-Like Domain and ENaC Activation

Solnatide mimics the lectin-like domain of tumor necrosis factor (TNF) and shows ENaC-activating properties. This study compared the effects of TNF and solnatide on ENaC subunits and found a similar mode of action for both, suggesting that the lectin-like domain of TNF is critical for ENaC activation. Solnatide was also effective in restoring function in ENaC loss-of-function frameshift mutants, indicating potential treatment strategies for PHA1B (Willam et al., 2017).

Propiedades

Número CAS |

259206-53-6 |

|---|---|

Nombre del producto |

Solnatide |

Fórmula molecular |

C82H119N23O27S2 |

Peso molecular |

1923.11 |

Nombre IUPAC |

L-Cysteine, L-cysteinylglycyl-L-glutaminyl-L-arginyl-L-alpha-glutamyl-L-threonyl-L-prolyl-L-alpha-glutamylglycyl-L-alanyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-prolyl-L-tryptophyl-L-tyrosyl-, cyclic (1->17)-disulfide |

InChI |

1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 |

Clave InChI |

LKVFMOMQYXIFRK-KSVAIKAXSA-N |

SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N1)CCC(=O)O)[C@@H](C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)Cc4ccc(cc4)O)Cc5c[nH]c6c5cccc6)CCCCN)C)CCC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Solnatide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

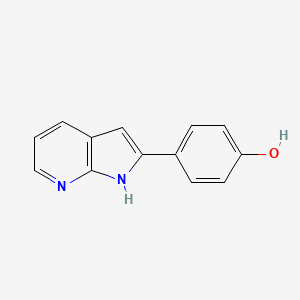

![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)